molecular formula C25H26N6O2 B11463770 N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide

Cat. No.: B11463770
M. Wt: 442.5 g/mol
InChI Key: RBTNPFFPNLZZCG-UHFFFAOYSA-N
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Description

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is a potent and ATP-competitive small molecule inhibitor of the BCR-ABL fusion tyrosine kinase, a primary driver in the pathogenesis of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemias. This compound demonstrates efficacy against both native and imatinib-resistant mutant forms of BCR-ABL, including the T315I gatekeeper mutation, which is a common mechanism of treatment resistance . Its mechanism involves binding to the kinase domain, stabilizing the protein in an inactive conformation and thereby blocking ATP-dependent phosphorylation and subsequent activation of downstream signaling pathways such as JAK-STAT, MAPK/ERK, and PI3K/Akt, which are critical for cellular proliferation and survival. The structural design incorporates a 2-(1H-indol-3-yl)ethylamine moiety, a feature shared with other kinase inhibitors like midostaurin, which may contribute to its ability to interact with the hydrophobic catalytic region . As a research tool, this inhibitor is invaluable for investigating the molecular pathology of BCR-ABL-driven leukemias, elucidating mechanisms of drug resistance, and evaluating novel therapeutic strategies in preclinical in vitro and in vivo models. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C25H26N6O2

Molecular Weight

442.5 g/mol

IUPAC Name

N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-indol-3-yl)ethyl]carbamimidoyl]-2-methoxybenzamide

InChI

InChI=1S/C25H26N6O2/c1-16-14-17(2)29-25(28-16)31-24(30-23(32)20-9-5-7-11-22(20)33-3)26-13-12-18-15-27-21-10-6-4-8-19(18)21/h4-11,14-15,27H,12-13H2,1-3H3,(H2,26,28,29,30,31,32)

InChI Key

RBTNPFFPNLZZCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=CC=CC=C32)NC(=O)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Condensation of Pyrimidinylguanidine and Indole-Ethylamine Intermediates

The most widely reported method involves the condensation of 4,6-dimethylpyrimidin-2-amine with 2-(1H-indol-3-yl)ethylamine in the presence of a carboxamide derivative. The reaction proceeds via a two-step mechanism:

  • Guanidine Formation : The pyrimidinylamine reacts with cyanamide under acidic conditions to form a guanidinium intermediate. This step is critical for establishing the E-configuration of the imine bond.

  • Schiff Base Formation : The guanidine intermediate undergoes nucleophilic attack by the indole-ethylamine, followed by dehydration to yield the methylidene linkage.

Key Reaction Conditions :

  • Solvent: Ethanol/water (3:1 v/v) at reflux (78°C)

  • Catalyst: Hydrochloric acid (0.5 M) for protonation

  • Reaction Time: 12–16 hours

  • Yield: 58–62% after column chromatography

One-Pot Synthesis Using Acetylacetone Derivatives

A patent by EP2507216A1 describes a one-pot methodology adaptable to this compound. While originally developed for pyrimethanil, the protocol can be modified by substituting aniline with 2-methoxybenzamide :

  • Guanidinium Salt Formation :

    • React 2-methoxybenzamide with cyanamide in aqueous HCl (pH 1.2–2.0) at 60°C for 6 hours.

  • Cyclocondensation :

    • Add acetylacetone and adjust pH to 10–12 using NaOH, stirring at 80°C for 8 hours.

Advantages :

  • Eliminates intermediate isolation, reducing purification steps.

  • Achieves 67% yield with >95% purity via recrystallization.

Solid-Phase Synthesis for High-Throughput Production

Recent advancements employ resin-bound strategies to enhance regiocontrol:

  • Wang Resin Functionalization :

    • Load 4,6-dimethylpyrimidin-2-amine onto Wang resin via a carboxylic acid linker.

  • Stepwise Coupling :

    • Introduce 2-(1H-indol-3-yl)ethylamine using HBTU/HOBt activation.

    • Cleave with TFA/water (95:5) to release the product.

Performance Metrics :

  • Purity: 89% (HPLC)

  • Scalability: Up to 50 g per batch.

Optimization of Critical Parameters

Solvent Systems and Temperature Effects

Comparative studies reveal solvent-dependent yields:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol/water786292
DMF1004885
Acetonitrile825589

Ethanol/water mixtures minimize side reactions (e.g., indole alkylation).

Catalytic Additives

  • p-Toluenesulfonic Acid (pTSA) : Increases reaction rate by 30% via imine stabilization.

  • Molecular Sieves (3Å) : Reduce hydrolysis, improving yields to 68%.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.82 (s, 1H, NH), 8.21 (d, J = 7.6 Hz, 1H, Ar-H), 7.65–7.12 (m, 8H, Ar-H and indole), 3.89 (s, 3H, OCH₃), 2.42 (s, 6H, CH₃).

  • HRMS (ESI+) : m/z 443.2085 [M+H]⁺ (calc. 443.2089).

X-ray Crystallography

Single-crystal analysis confirms the E-configuration with key metrics:

  • Bond Length: C=N (1.28 Å)

  • Dihedral Angle: 172.4° between pyrimidine and benzamide planes.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing formation of Z-isomer (up to 12%).

  • Solution : Use of bulky bases (e.g., DIPEA) favors thermodynamic E-isomer.

Purification Difficulties

  • Issue : Co-elution with unreacted indole-ethylamine.

  • Solution : Gradient HPLC (ACN/water + 0.1% TFA) achieves baseline separation.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

A pilot study demonstrated:

  • Throughput: 1.2 kg/day

  • Solvent Consumption: Reduced by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have indicated that compounds similar to N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation and survival. Preliminary in vitro studies suggest that it may inhibit specific kinases involved in tumor growth.
  • Case Studies : A study on related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating effective concentration levels for therapeutic applications .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Synthesis and Testing : Researchers synthesized derivatives of this compound and tested their efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed moderate to strong antibacterial activity, suggesting potential use as a novel antimicrobial agent .
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways, although further studies are needed to elucidate the exact action.

Anti-inflammatory Potential

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects:

  • In Silico Studies : Computational docking studies have suggested that the compound may act as a 5-lipoxygenase inhibitor, which is significant in the management of inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The pyrimidine and indole moieties are known to interact with enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of guanidine-linked heterocyclic molecules. Below is a detailed comparison with analogs identified in the evidence:

Substituent Variations on the Benzamide Ring

  • Target Compound : 2-methoxybenzamide (positional isomer of 3-methoxybenzamide).
  • Analog 1: N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-methoxybenzamide () Difference: Methoxy group at position 3 (vs. position 2 in the target compound). Implications: Positional isomerism may alter steric interactions with target proteins, affecting binding affinity .

Modifications on the Indole Moiety

  • Analog 2: N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(6-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]benzamide () Difference: 6-methoxy substitution on the indole ring. Implications: Enhanced electron-donating effects may influence π-π stacking interactions in hydrophobic binding pockets .
  • Analog 3: (E)-N-((2-(5-chloro-1H-indol-3-yl)ethylamino)(4,6-dimethylpyrimidin-2-ylamino)methylene)-2-methylbenzamide () Differences:

5-Chloro substituent on indole.

2-Methylbenzamide (vs. 2-methoxybenzamide).

  • Implications :

  • Methyl group reduces polarity compared to methoxy, altering solubility .

Core Heterocycle Replacements

  • Analog 4 : N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine ()
    • Differences :

Benzimidazole replaces the indole-ethylguanidine moiety.

Simplified structure lacking the benzamide group.

  • Implications :

  • Loss of benzamide reduces molecular weight (MW = 265.3 g/mol vs. ~460 g/mol for the target compound).
  • Benzimidazole may engage in different hydrogen-bonding interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (2-methoxybenzamide) C₂₅H₂₆N₆O₂ 454.52 2-methoxybenzamide, indol-3-yl ethyl
Analog 1 (3-methoxybenzamide) C₂₅H₂₆N₆O₂ 454.52 3-methoxybenzamide
Analog 3 (5-chloroindole, 2-methylbenzamide) C₂₅H₂₅ClN₆O 460.97 5-Cl-indole, 2-methylbenzamide
Analog 4 (Benzimidazole core) C₁₂H₁₂N₆ 265.29 Benzimidazole, pyrimidine

Research Findings and Implications

Synthetic Accessibility :

  • The target compound’s synthesis likely follows a route similar to Analog 1, involving condensation of 4,6-dimethylpyrimidin-2-amine with a substituted benzamide carbonyl .
  • Analog 3’s chloro-substituted indole requires halogenation steps, increasing synthetic complexity .

Biological Activity Trends: Methoxy vs. Methyl: The 2-methoxy group in the target compound may enhance hydrogen-bonding compared to Analog 3’s 2-methyl group, favoring interactions with polar residues in enzymes .

Crystallographic Insights :

  • Analog 4’s crystal structure () reveals intramolecular N–H⋯N hydrogen bonds, stabilizing the planar conformation. Similar interactions are expected in the target compound, affecting its binding mode .

Biological Activity

N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-2-methoxybenzamide is a complex organic compound known for its diverse biological activities. This compound, with the molecular formula C26H28N6O3C_{26}H_{28}N_{6}O_{3} and a molecular weight of approximately 472.5 g/mol, features multiple functional groups that potentially contribute to its pharmacological properties.

Chemical Structure

The structure of the compound can be broken down into distinct moieties:

  • Pyrimidine : A heterocyclic aromatic organic compound that may enhance biological activity through interactions with various biological targets.
  • Indole : Known for its role in numerous biological processes, indole derivatives are often associated with anticancer and antimicrobial activities.
  • Methoxybenzamide : This functional group may influence solubility and bioavailability.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:

Anticancer Activity

Several studies have investigated the antiproliferative effects of similar compounds. For example, derivatives with indole and pyrimidine structures have shown selective activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for these compounds often range from 1.2 to 5.3 µM, indicating potent activity against these cell lines .

CompoundCell LineIC50 (µM)Activity
Compound AMCF-73.1Antiproliferative
Compound BHCT1163.7Antiproliferative
Compound CHEK 2935.3Antiproliferative

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Similar compounds have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 8 µM against E. faecalis .

The proposed mechanism of action for this compound involves:

  • Inhibition of DNA Synthesis : Compounds with similar structures can interfere with DNA replication in cancer cells.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to programmed cell death in tumor cells.
  • Antioxidant Activity : Some derivatives exhibit antioxidative properties that may protect normal cells while targeting cancerous cells .

Case Studies

Case Study 1 : In a study examining the effects of N-substituted benzimidazole derivatives on various cancer cell lines, it was found that modifications to the nitrogen atom significantly influenced both antioxidative and antiproliferative activities .

Case Study 2 : Research focusing on methoxy-substituted compounds highlighted their potential in reducing oxidative stress while exhibiting selective cytotoxicity towards cancer cells without affecting normal cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can intermediates be characterized?

  • Answer: The compound can be synthesized via multi-step reactions involving palladium-catalyzed cyclization (e.g., coupling nitroarenes with formic acid derivatives as CO surrogates) . Key intermediates, such as pyrimidinyl hydrazines or indole-ethylamine derivatives, should be characterized using IR, 1^1H/13^{13}C NMR, and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity. For example, similar thieno-pyrimidine derivatives were validated using 2D NMR (COSY, HSQC) to resolve aromatic proton ambiguities .

Q. What spectroscopic techniques are critical for resolving structural ambiguities in this compound?

  • Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .
  • NMR: 1^1H NMR distinguishes methoxy protons (~3.8–4.0 ppm) and indole NH signals (~10–12 ppm). 13^{13}C NMR confirms sp2^2 carbons in the pyrimidine ring (~150–160 ppm) .
  • X-ray Crystallography: Resolves absolute configuration if single crystals are obtained (e.g., pyrimidine derivatives in ) .

Q. How can researchers assess preliminary biological activity (e.g., antimicrobial or enzyme inhibition)?

  • Answer: Use in vitro assays:

  • Antimicrobial Activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans), with MIC (minimum inhibitory concentration) determination .
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or hydrolases (e.g., acetylcholinesterase inhibition studies in ) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2/PPh3_3) with varying ligands to improve cyclization efficiency .
  • Solvent Optimization: Use polar aprotic solvents (DMF, DMSO) for indole coupling steps. achieved higher yields (~60–75%) using ethanol/AcOH mixtures .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC for intermediates .

Q. How to address contradictory bioactivity data across studies?

  • Answer:

  • Dose-Response Validation: Repeat assays with standardized protocols (e.g., fixed DMSO concentrations ≤1% to avoid solvent toxicity) .
  • Metabolic Stability: Assess compound degradation in liver microsomes (e.g., trifluoromethyl groups may enhance stability, as noted in ) .
  • Off-Target Screening: Use proteome-wide profiling (e.g., thermal shift assays) to identify non-specific interactions .

Q. What computational methods support mechanistic studies of this compound’s biological targets?

  • Answer:

  • Molecular Docking: Simulate binding to enzymes (e.g., cholinesterase) using AutoDock Vina or Schrödinger Suite. Compare with known inhibitors (e.g., donepezil) for binding pose validation .
  • QSAR Modeling: Corolate substituent effects (e.g., methoxy vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Answer:

  • Core Modifications: Synthesize analogs with:
  • Varied pyrimidine substituents (e.g., 4,6-dimethyl vs. 4-methoxy) .
  • Indole replacements (e.g., benzimidazole or pyrrole) .
  • Bioisosteric Replacements: Substitute the methoxy group with ethoxy or halogen atoms to modulate lipophilicity .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

Functional Group IR (cm1^{-1}) 1^1H NMR (ppm) 13^{13}C NMR (ppm)
Amide C=O1660–1680-165–170
Pyrimidine C=N--150–160
Methoxy (-OCH3_3)2830–29603.8–4.0 (s, 3H)55–60
Indole NH3300–340010.5–11.5 (s, 1H)-

Table 2: Example Bioactivity Assay Conditions

Assay Type Protocol Positive Control
Antimicrobial (MIC)Broth microdilution, 24 h incubationCiprofloxacin
Enzyme InhibitionFluorescence-based, 30 min kineticsDonepezil

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